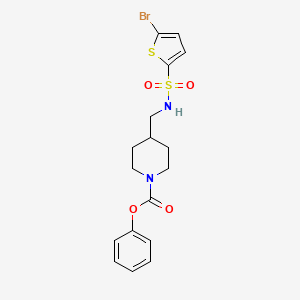
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. The molecule also contains sulfonyl groups attached to a phenyl ring and an isobutyl group, as well as a trifluoromethyl group attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, involves a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring are two sulfonyl groups, one of which is further substituted with a 4-chloro-3-trifluoromethylphenyl group and the other with an isobutyl group .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the electron-withdrawing trifluoromethyl group on the phenyl ring, the electron-withdrawing sulfonyl groups, and the basicity of the nitrogen in the piperidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its polarity, size, and the presence of functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A study on the synthesis of biologically active O-substituted derivatives of sulfonamides bearing a piperidine nucleus demonstrated potential biological activities against enzymes such as lipoxygenase and cholinesterases. These compounds, including derivatives similar to the specified chemical, show promising activity against butyrylcholinesterase enzyme, highlighting their potential in enzyme inhibition and therapeutic applications (Khalid et al., 2013).
Chemical Synthesis Techniques
- Research into 1-Benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride revealed a potent combination of reagents for converting thioglycosides to glycosyl triflates, facilitating the formation of diverse glycosidic linkages. This study underscores the utility of such chemical frameworks in facilitating complex organic transformations, offering a new method for glycosylation processes that are crucial in synthesizing various biologically active compounds (Crich & Smith, 2001).
Advanced Organic Synthesis
- A novel route to synthesize piperidines and other cyclic compounds by cyclization of acetylenic sulfones with chloroamines was developed. This method highlights the versatility of sulfonamide groups in organic synthesis, providing efficient pathways to synthesize complex structures with potential pharmaceutical applications (Back & Nakajima, 2000).
Sulfonamide Chemistry
- The synthesis and crystal structure of sulfonamide derivatives have been extensively studied, demonstrating the structural diversity achievable through sulfonamide chemistry. These studies provide valuable insights into the molecular configurations and potential interactions of sulfonamide-based compounds, furthering their application in medicinal chemistry and material science (Girish et al., 2008).
Antimicrobial Activity
- The development of sulfonamide derivatives for antimicrobial applications has been a focus of research, with studies showing significant antimicrobial activities against pathogens affecting agricultural crops. Such research underscores the potential of sulfonamide derivatives in addressing plant diseases and contributing to agricultural sustainability (Vinaya et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(2-methylpropylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClF3NO4S2/c1-11(2)10-26(22,23)12-5-7-21(8-6-12)27(24,25)13-3-4-15(17)14(9-13)16(18,19)20/h3-4,9,11-12H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFDCFXNYGQOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClF3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


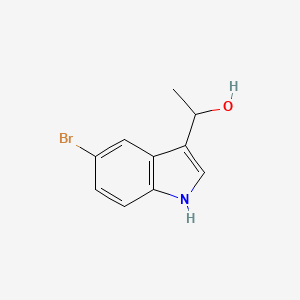
![6-[(Z)-(2-Cyclohexylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridine-2-carbonitrile](/img/structure/B2888211.png)
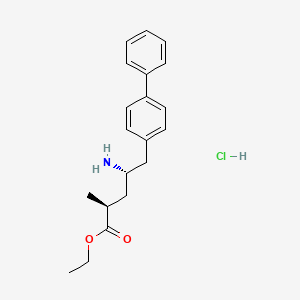
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2888216.png)
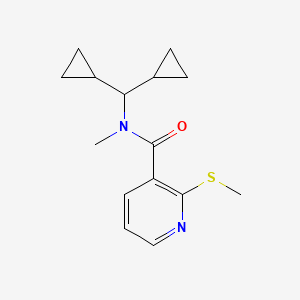
![2-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2888220.png)
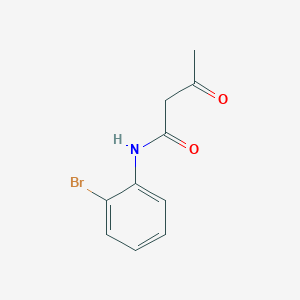
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2888223.png)


![([4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine](/img/structure/B2888228.png)
![5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2888229.png)
